molecular formula C13H14N2 B13105555 4-Phenyl-2-propylpyrimidine

4-Phenyl-2-propylpyrimidine

Cat. No.: B13105555
M. Wt: 198.26 g/mol
InChI Key: OANOPYCINAOPJR-UHFFFAOYSA-N
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Description

4-Phenyl-2-propylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a phenyl group at the 4-position and a propyl chain at the 2-position. Pyrimidines are structurally significant due to their presence in nucleic acids and bioactive molecules, making substituted derivatives like this compound valuable in medicinal chemistry and material science.

Key structural features include:

  • Pyrimidine ring: A six-membered ring with two nitrogen atoms at positions 1 and 2.
  • 4-Phenyl substituent: Enhances aromatic stacking interactions and modulates electronic properties.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-phenyl-2-propylpyrimidine

InChI

InChI=1S/C13H14N2/c1-2-6-13-14-10-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3

InChI Key

OANOPYCINAOPJR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-propylpyrimidine typically involves the condensation of appropriate carbonyl compounds with diamines. One common method is the reaction of 4-phenyl-2-propyl-1,3-diaminopropane with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which cyclizes to form the pyrimidine ring .

Industrial Production Methods: Industrial production of 4-Phenyl-2-propylpyrimidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-propylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

4-Phenyl-2-propylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The 2-propyl chain in 4-Phenyl-2-propylpyrimidine increases logP compared to amine- or methyl-substituted analogs (e.g., 5-p-Tolylpyrimidin-2-ylamine), favoring passive diffusion across biological membranes . Phenyl vs. Amino Groups: Aromatic substituents (e.g., 4-phenyl) enhance π-π stacking in drug-receptor interactions, while amino groups (e.g., 5-Phenylpyrimidine-2,4-diamine) improve solubility and hydrogen-bonding capacity .

Synthetic Accessibility :

  • Suzuki coupling (as demonstrated in for pyrrolo[2,3-d]pyrimidines) is a viable method for introducing aryl groups to pyrimidines, though yields (~51% in Example 1 ) may vary with steric hindrance from bulky substituents like propyl.

Research Findings and Limitations

  • Catalytic Efficiency : Pd(II) acetate and ligand systems (e.g., Catalyst A™ in ) are critical for coupling reactions involving pyrimidine cores, though propyl groups may necessitate optimized conditions to mitigate steric effects .
  • Solubility Challenges : While 4-Phenyl-2-propylpyrimidine’s lipophilicity is advantageous for bioavailability, it may limit aqueous solubility, requiring formulation adjustments (e.g., salt formation) in drug development.

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